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Compound of Interest

6-Bromo-4-oxo-4H-chromene-3-
Compound Name:
carbaldehyde

Cat. No.: B1268481

For Researchers, Scientists, and Drug
Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 6-
Bromo-4-oxo0-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry
and material science. This document details the experimental procedures, summarizes the
crystallographic data, and discusses the key structural features, including intermolecular
interactions.

Introduction

6-Bromo-4-oxo0-4H-chromene-3-carbaldehyde (C10HsBrOs) is a brominated derivative of the
3-formylchromone scaffold. Chromone derivatives are known for a wide range of biological
activities, and the introduction of a bromine atom can significantly influence their
physicochemical properties and biological interactions. Understanding the precise three-
dimensional arrangement of atoms in the crystalline state is crucial for rational drug design and
the development of novel materials. This guide focuses on the single-crystal X-ray diffraction
analysis of the title compound, revealing its molecular geometry and supramolecular
architecture.

Experimental Protocols
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The determination of the crystal structure of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
involves several key stages, from crystal growth to data analysis and structure refinement.

2.1. Synthesis and Crystallization

Single crystals of the title compound suitable for X-ray diffraction were obtained from a
commercially available sample. The crystallization process was carried out through the slow
evaporation of a solution of the compound in N,N-dimethylformamide at room temperature[1]

[2].
2.2. X-ray Data Collection and Processing

A suitable single crystal was mounted on a Rigaku AFC-7R diffractometer. The diffraction data
were collected at a low temperature of 100 K to minimize thermal vibrations of the atoms. The
instrument was equipped with a graphite-monochromated Mo Ka radiation source (A = 0.71069
A)[2]. The data were collected using w—26 scans. A ) scan absorption correction was applied
to the collected data[1]. The collected data were then processed, which included integration of
the reflection intensities and reduction to structure factors.

2.3. Structure Solution and Refinement

The crystal structure was solved using direct methods with the SIR92 program and refined by
full-matrix least-squares on F2? using the SHELXL97 software[1]. The non-hydrogen atoms were
refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and
refined using a riding model[1].

Data Presentation

The crystallographic data and refinement details are summarized in the tables below for clarity
and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details[1][2]
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Parameter Value
Chemical Formula C10HsBrOs
Formula Weight 253.05 g/mol
Crystal System Triclinic
Space Group P1

Unit Cell Dimensions

a 6.5743 (18) A

b 6.967 (3) A

C 10.350 (4) A

a 71.02 (3)°

B 85.53 (3)°

y 70.67 (3)°

Volume 422.8 (3) As

A 2

Calculated Density 1.988 Mg/m3
Absorption Coefficient () 4.85 mm~1

F(000) 248

Crystal Size 0.42 x 0.40 x 0.38 mm
Radiation Mo Ka (A = 0.71069 A)
Temperature 100 K

Data Collection Method w—20 scans

Diffractometer

Rigaku AFC-7R

Reflections Collected 2389
Independent Reflections 1944
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R(int) 0.024
Refinement Method Full-matrix least-squares on F2
R[F? > 20(F?)] 0.030

WR(F?) 0.077

Goodness-of-fit (S) 1.16

Table 2: Key Intermolecular Interaction Geometries[1][2]

Interaction Type Atoms Involved Distance (A) Angle (°)
Halogen Bond Brl---O3 3.191 (2)

C6—Br1---03 167.32 (10)

C10=03---Brl 168.4 (2)

) Centroid(Pyran)---Cent
11—Tt Stacking ] 3.495 (2)
roid(Benzene)

Structural Analysis and Visualization

The molecular structure of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde reveals that the
non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of 0.0420 A
from the mean plane[1][2]. The crystal packing is stabilized by a combination of halogen bonds
and Tt—Tt stacking interactions.

4.1. Intermolecular Interactions

A significant feature of the crystal structure is the presence of a halogen bond between the
bromine atom at the 6-position and the formyl oxygen atom of an adjacent molecule[1][2]. This
interaction, with a Br---O distance of 3.191 (2) A, is directional and plays a crucial role in the
supramolecular assembly[1][2]. Additionally, the molecules form layers parallel to the (101)
plane through -1t stacking interactions between the pyran and benzene rings of neighboring
molecules, with a shortest centroid-to-centroid distance of 3.495 (2) A[1][2].
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4.2. Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure
determination and the logical relationship of the intermolecular interactions that define the
crystal packing.
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Figure 1: Experimental workflow for the crystal structure analysis.
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Figure 2: Intermolecular interactions governing the crystal packing.

Conclusion

The crystal structure analysis of 6-Bromo-4-o0xo-4H-chromene-3-carbaldehyde provides
valuable insights into its solid-state conformation and the nature of the intermolecular forces
that dictate its crystal packing. The prevalence of halogen bonding and 1i—Tt stacking
interactions are key determinants of the supramolecular architecture. This detailed structural
information is fundamental for understanding the structure-property relationships of this class of
compounds and can guide future efforts in the design and development of new therapeutic
agents and functional materials. The comparison with related structures, such as the 6-chloro
and 6,8-dibromo analogs, highlights the subtle yet significant role of the halogen substituent in
directing the crystal packing[2][3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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